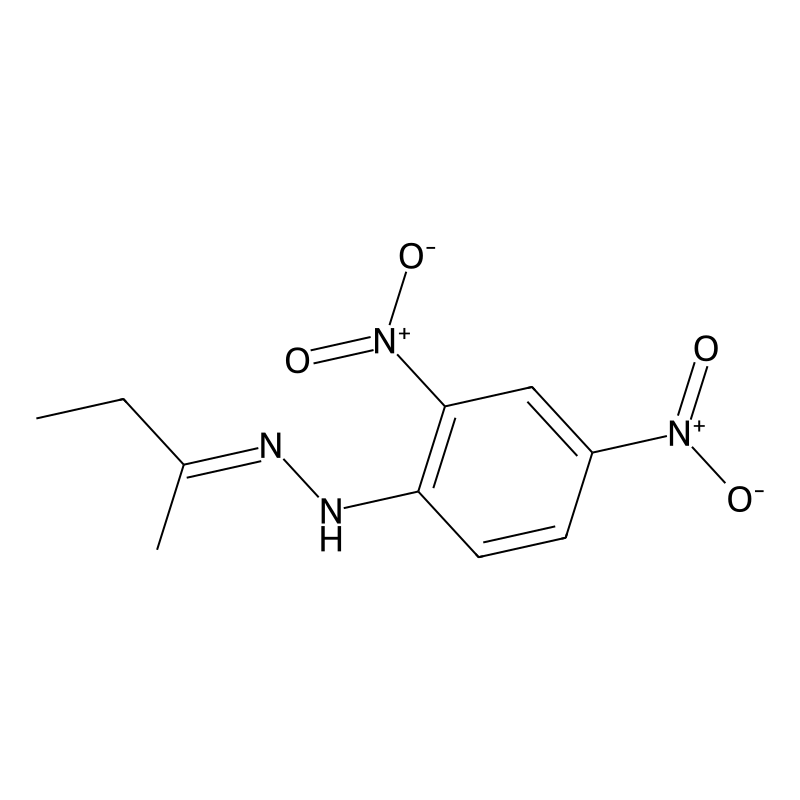2-Butanone 2,4-Dinitrophenylhydrazone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
2-Butanone 2,4-Dinitrophenylhydrazone is a chemical compound with the molecular formula and a molecular weight of approximately 252.23 g/mol. It is synthesized from the reaction of 2-butanone, also known as ethyl methyl ketone, and 2,4-dinitrophenylhydrazine. This compound is significant in analytical chemistry due to its ability to form stable derivatives with carbonyl compounds, aiding in their identification and quantification.
2-Butanone 2,4-Dinitrophenylhydrazone does not possess a specific mechanism of action in biological systems. Its primary function lies in the identification of carbonyl compounds through its formation via a well-defined reaction.
2-Butanone 2,4-Dinitrophenylhydrazone is considered a mild irritant. Direct contact with skin or eyes can cause irritation. It is recommended to wear appropriate personal protective equipment (PPE) when handling this compound [].
2,4-Dinitrophenylhydrazine, the starting material, is a more significant safety concern. It is a suspected carcinogen and should be handled with extreme caution.
Note:
- The safety information provided is general in nature. It is always recommended to consult the Safety Data Sheet (SDS) for specific handling procedures.
- This analysis focuses on the scientific research applications of 2-Butanone 2,4-Dinitrophenylhydrazone.
2-Butanone 2,4-Dinitrophenylhydrazone primarily undergoes addition-elimination reactions. The formation of this hydrazone involves a nucleophilic attack where the hydrazine group from 2,4-dinitrophenylhydrazine adds to the carbonyl carbon of 2-butanone, resulting in the elimination of water and the formation of the hydrazone derivative.
Common Reagents and Conditions- Oxidation: Potassium permanganate or chromic acid can be used to oxidize the compound.
- Reduction: Sodium borohydride or lithium aluminum hydride serves as reducing agents.
- Substitution: Nucleophiles or electrophiles can participate under specific conditions.
The compound is stable under neutral conditions but may decompose in the presence of strong acids or bases.
In biological contexts, 2-Butanone 2,4-Dinitrophenylhydrazone is utilized for detecting carbonyl compounds in biological tissues and fluids. Its ability to form hydrazone derivatives allows researchers to study enzyme mechanisms and develop diagnostic assays. The interactions with biomolecules enable its application in various biological research fields, particularly in understanding metabolic pathways involving carbonyl compounds.
The synthesis of 2-Butanone 2,4-Dinitrophenylhydrazone typically involves:
- Reactants: Mixing 2-butanone with 2,4-dinitrophenylhydrazine.
- Catalysis: Using an acid catalyst such as phosphoric acid to facilitate the reaction.
- Reaction Conditions: Heating the mixture to promote the formation of the hydrazone derivative.
In industrial settings, production may involve automated reactors and optimized conditions for high yield and purity .
The applications of 2-Butanone 2,4-Dinitrophenylhydrazone are diverse:
- Analytical Chemistry: Used as a standard for quantitative analysis of carbonyl compounds in environmental and biological samples.
- Environmental Monitoring: Detects and quantifies pollutants like aldehydes and ketones in air and water.
- Biological Research: Assists in identifying carbonyl compounds within biological specimens .
Studies have shown that 2-Butanone 2,4-Dinitrophenylhydrazone can undergo isomerization when exposed to acidic conditions. In particular, its behavior has been analyzed within mainstream smoke from heat-not-burn tobacco products, indicating its potential role in environmental chemistry . The compound's stability varies with water concentration; for instance, it may decompose under high water content, affecting its analytical applications .
Several compounds share similarities with 2-Butanone 2,4-Dinitrophenylhydrazone due to their structural characteristics or functional properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzophenone hydrazone | C13H10N4O4 | Used primarily in photochemical studies |
| Acetone 2,4-Dinitrophenylhydrazone | C9H10N4O4 | Commonly utilized in organic synthesis |
| Propan-2-one 2,4-Dinitrophenylhydrazone | C10H12N4O4 | Exhibits different reactivity compared to butanones |
These compounds are similar due to their formation through reactions with 2,4-dinitrophenylhydrazine but differ in their reactivity and specific applications within chemical analysis and synthesis .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








